

# Atreleuton-d4: A Comprehensive Technical Guide to its Certificate of Analysis

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## Compound of Interest

Compound Name: Atreleuton-d4

Cat. No.: B15561017

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## Introduction

**Atreleuton-d4** is the deuterated analog of Atreleuton, a potent and selective inhibitor of 5-lipoxygenase (5-LO). As a stable isotope-labeled internal standard, **Atreleuton-d4** is a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification of Atreleuton in complex biological matrices through mass spectrometry-based assays. This technical guide provides an in-depth overview of the quality control and certification process for **Atreleuton-d4**, as would be presented in a comprehensive Certificate of Analysis (CoA). The information herein is designed to assure researchers of the identity, purity, and stability of this reference standard, and to provide detailed methodologies for its characterization.

## Compound Information

Parameter	Specification
Compound Name	Atreleuton-d4
Full Chemical Name	N-[(1R)-3-[5-[(4-fluorophenyl)methyl-d2]-2-thienyl]-1-(methyl-d2)-2-propyn-1-yl]-N-hydroxyurea
Molecular Formula	C <sub>16</sub> H <sub>11</sub> D <sub>4</sub> FN <sub>2</sub> O <sub>2</sub> S
Molecular Weight	322.39 g/mol
CAS Number	2012598-86-4
Lot Number	[Example] ATD4-2025-001
Appearance	White to off-white solid
Solubility	Soluble in DMSO, Methanol
Storage	-20°C, protect from light
Retest Date	5 years from date of synthesis

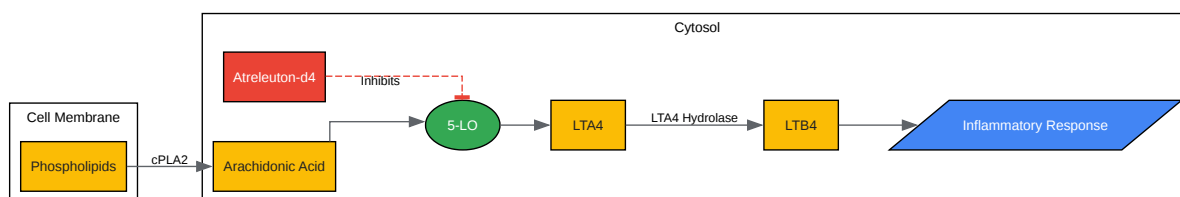
## Analytical Data Summary

The following table summarizes the analytical tests performed on this lot of **Atreleuton-d4**, with their corresponding specifications and results. Detailed experimental protocols for each test are provided in the subsequent sections.

Test	Method	Specification	Result
Identity	$^1\text{H}$ NMR, $^{13}\text{C}$ NMR, MS	Conforms to structure	Conforms
Purity (HPLC)	HPLC-UV	$\geq 98.0\%$	99.5%
Isotopic Purity	Mass Spectrometry	$\geq 98\%$ Deuterium incorporation	99.2%
Residual Solvents	$^1\text{H}$ NMR	Conforms to ICH Q3C limits	Conforms
Water Content	Karl Fischer Titration	$\leq 0.5\%$	0.15%
Assay (by Mass Balance)	Calculation	98.0% - 102.0%	99.3%

## Mechanism of Action: 5-Lipoxygenase Inhibition

Atreleuton functions as a selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators involved in various inflammatory diseases. The signaling pathway begins with the release of arachidonic acid from the cell membrane, which is then converted by 5-LO into leukotriene A4 (LTA4). LTA4 is subsequently metabolized to other leukotrienes, such as LTB4, which mediate inflammatory responses. Atreleuton blocks the initial step in this cascade, thereby reducing the production of all downstream leukotrienes.



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Caption: 5-Lipoxygenase signaling pathway and the inhibitory action of Atreleuton.

## Experimental Protocols

### High-Performance Liquid Chromatography (HPLC) for Purity Determination

- Instrumentation: Agilent 1260 Infinity II LC System with Diode Array Detector.
- Column: Phenomenex Luna C18(2), 5  $\mu$ m, 4.6 x 150 mm.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
  - 0-2 min: 30% B
  - 2-15 min: 30% to 95% B
  - 15-18 min: 95% B
  - 18-18.1 min: 95% to 30% B
  - 18.1-25 min: 30% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10  $\mu$ L.
- Sample Preparation: 1 mg/mL in Methanol.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

- Instrumentation: Bruker Avance III HD 500 MHz spectrometer.
- Solvent: DMSO-d<sub>6</sub>.
- <sup>1</sup>H NMR:
  - Frequency: 500 MHz.
  - Pulse Program: zg30.
  - Number of Scans: 16.
  - Relaxation Delay: 1.0 s.
- <sup>13</sup>C NMR:
  - Frequency: 125 MHz.
  - Pulse Program: zgpg30.
  - Number of Scans: 1024.
  - Relaxation Delay: 2.0 s.
- Data Processing: MestReNova software. Chemical shifts are reported in ppm relative to the residual solvent peak.

## Mass Spectrometry (MS) for Identity and Isotopic Purity

- Instrumentation: Waters Xevo G2-XS QToF High-Resolution Mass Spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Source Temperature: 120°C.
- Desolvation Temperature: 350°C.

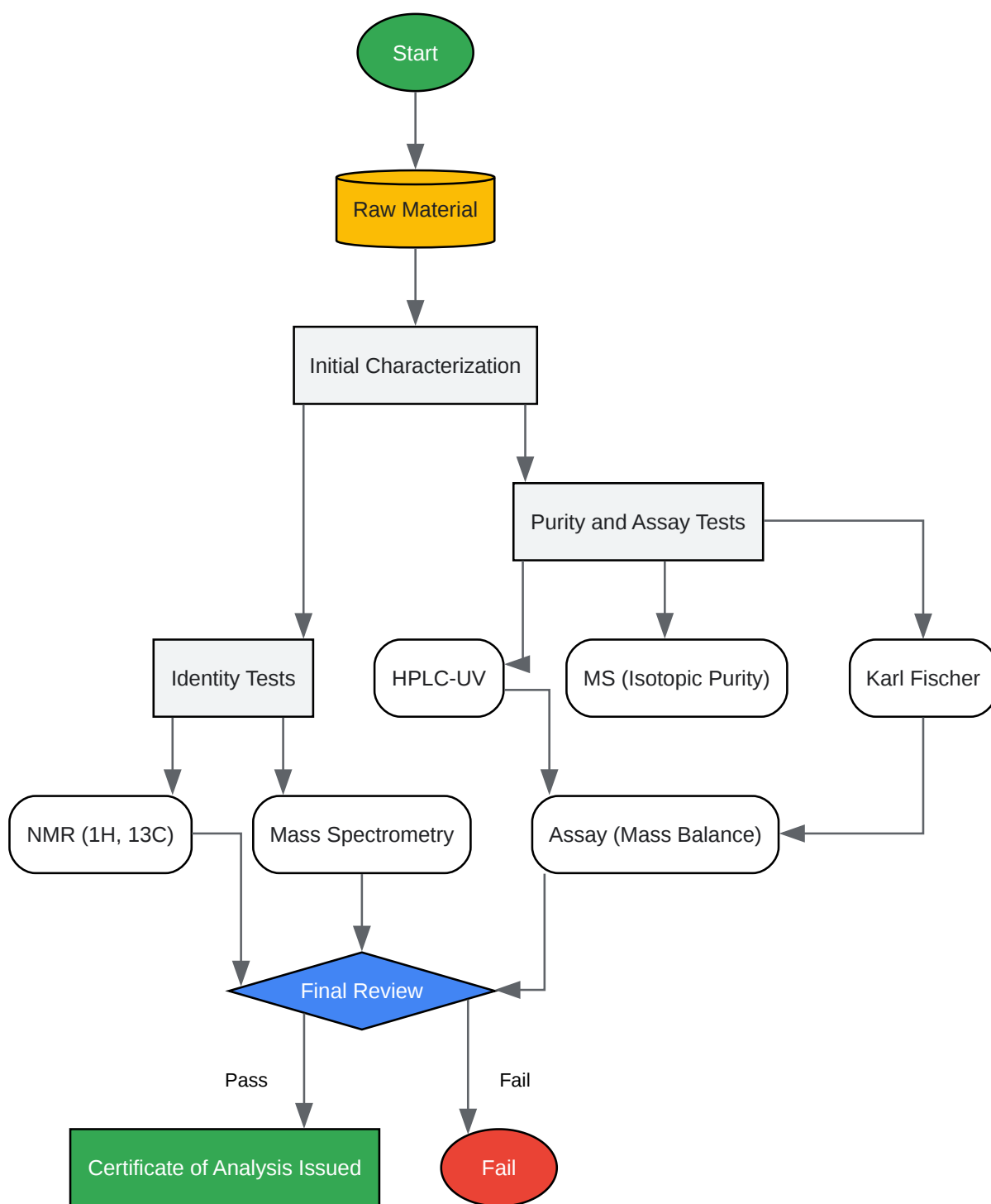
- Capillary Voltage: 3.0 kV.
- Cone Voltage: 40 V.
- Mass Range: 50-1200 m/z.
- Data Analysis: The isotopic distribution of the molecular ion peak is analyzed to determine the percentage of deuterium incorporation. The calculation is based on the relative intensities of the deuterated and non-deuterated species.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Karl Fischer Titration for Water Content

- Instrumentation: Mettler Toledo C30S Compact Karl Fischer Coulometer.
- Reagent: Hydranal™-Coulomat AG.
- Sample Preparation: A known weight of the sample is accurately measured and introduced into the titration cell.
- Analysis: The titration is performed automatically, and the water content is calculated as a percentage of the total sample weight.

## Analytical Workflow

The following diagram illustrates the logical flow of the analytical testing process for the certification of **Atreleuton-d4**.



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Caption: Analytical workflow for the quality control of **Atreleuton-d4**.

## Conclusion

The data presented in this technical guide demonstrate that this lot of **Atreleuton-d4** meets the stringent quality criteria required for its use as a certified reference material. The identity has been unequivocally confirmed, and the chemical and isotopic purities have been determined to be high. This material is suitable for its intended application in quantitative bioanalytical assays.

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## References

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